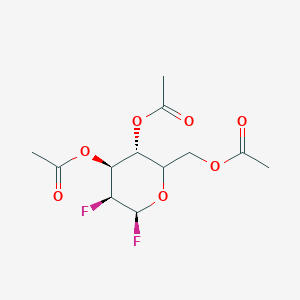

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose

Description

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose (CAS: 86786-39-2) is a fluorinated carbohydrate derivative widely used in organic synthesis and medicinal chemistry. Its structure features a fluorine substitution at the C2 position and acetyl protective groups at the C3, C4, and C6 hydroxyls, enhancing metabolic stability and facilitating its role as a precursor for radiolabeled tracers in positron emission tomography (PET) imaging . Upon deacetylation in vivo, the compound can be phosphorylated by hexokinase, mirroring the metabolic trapping mechanism of 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG), a gold-standard PET tracer for visualizing glucose metabolism in cancer and neurological disorders .

The acetyl groups confer synthetic versatility, enabling controlled reactivity in glycosylation reactions and improved solubility in organic solvents . This compound is pivotal in synthesizing fluorinated glycoconjugates and glycomimetics for studying carbohydrate-protein interactions and enzyme kinetics .

Properties

IUPAC Name |

[(3R,4S,5S,6S)-3,4-diacetyloxy-5,6-difluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O7/c1-5(15)18-4-8-10(19-6(2)16)11(20-7(3)17)9(13)12(14)21-8/h8-12H,4H2,1-3H3/t8?,9-,10+,11+,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIWIFNLCSFOGJ-FPNNGLGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)F)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)F)F)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Reagent Preparation : Molecular fluorine (F₂) is generated via the nuclear reaction for radioactive applications or sourced commercially for non-radioactive synthesis.

-

Fluorination Step :

-

Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate the desired 2-deoxy-2-fluoro derivative.

Yield and Purity :

| Parameter | Value |

|---|---|

| Reaction Yield | 60–75% |

| Radiochemical Purity | >95% (for variant) |

| Purity Post-Purification | ≥98% (HPLC) |

Advantages :

Limitations :

-

Handling F₂ requires specialized equipment due to its toxicity and corrosivity.

-

Competing side reactions (e.g., over-fluorination) necessitate precise temperature control.

Fluorination via Acetyl Hypofluorite (AcOF) Intermediate

To mitigate F₂’s hazards, alternative methods employ acetyl hypofluorite (AcOF), a milder fluorinating agent generated in situ from F₂ and acetic acid.

Synthetic Protocol

-

AcOF Generation :

-

F₂ gas is bubbled into a chilled () mixture of acetic acid and sodium acetate.

-

Reaction:

-

-

Glucal Fluorination :

-

3,4,6-Tri-O-acetyl-D-glucal is added to the AcOF solution at .

-

Stirred for 2–4 hours under inert atmosphere.

-

-

Isolation : The product is extracted with dichloromethane, washed with NaHCO₃, and dried over MgSO₄.

Optimization Insights :

-

Temperature : Lower temperatures () favor monofluorination.

-

Solvent : Anhydrous conditions prevent hydrolysis of acetyl groups.

Performance Metrics :

| Metric | AcOF Method | Direct F₂ Method |

|---|---|---|

| Yield | 70–80% | 60–75% |

| Side Products | <5% | 10–15% |

| Safety | Improved | Hazardous |

Advantages :

Semiautomated Production Techniques

For high-throughput synthesis—particularly in radiopharmaceutical contexts—semiautomated systems have been developed to produce -labeled derivatives.

Key Features of Semiautomated Systems

-

Modular Design :

-

Process Steps :

Operational Data :

| Parameter | Value |

|---|---|

| Production Capacity | 2 batches/day |

| Radiochemical Yield | 15–25 mCi/batch |

| Purity | >95% (TLC) |

Applications :

Comparative Analysis of Synthetic Approaches

The choice of method depends on scalability, safety, and intended application (e.g., research vs. clinical use).

Table 1: Method Comparison

| Method | Reagent | Yield (%) | Purity (%) | Scalability | Safety |

|---|---|---|---|---|---|

| Direct F₂ | F₂ | 60–75 | 98 | Industrial | Low |

| AcOF Intermediate | CH₃COOF | 70–80 | 99 | Pilot-scale | Moderate |

| Semiautomated | 50–60* | 95 | Clinical | High |

*Radiochemical yield expressed in mCi.

Chemical Reactions Analysis

Types of Reactions

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Synthesis of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose

The synthesis of FDG typically involves the following methods:

- Electrophilic Fluorination : This method involves the reaction of tri-O-acetyl-D-glucal with fluorine gas or acetyl hypofluorite. The resulting compound is then hydrolyzed to yield FDG. The initial synthesis by Tatsuo Ido et al. in 1978 demonstrated a radiochemical yield of approximately 24% with high purity .

- Nucleophilic Fluorination : Recent advancements have improved yields to about 50-60% by employing high-specific activity fluoride sources. Automated synthesis methods have also been developed to streamline production .

Clinical Applications

1. Tumor Imaging

FDG is primarily utilized in PET scans for tumor imaging. Cancer cells exhibit increased glucose metabolism; thus, FDG uptake correlates with tumor aggressiveness and metabolic activity. Studies show that FDG-PET is effective for diagnosing various cancers, including lung, breast, and colorectal cancers .

2. Evaluation of Glucose Metabolism

Beyond oncology, FDG is used to assess glucose metabolism in the heart and brain. In cardiology, it helps evaluate myocardial viability and perfusion. In neurology, FDG-PET assists in diagnosing Alzheimer's disease and other neurodegenerative disorders by revealing patterns of glucose uptake that differ from healthy brain function .

Research Insights

Recent studies have expanded the understanding of FDG's mechanisms and applications:

- In Vitro Studies : Research has shown that FDG uptake varies among different cell types, including endothelial cells and macrophages. The uptake mechanism involves hexokinases phosphorylating FDG to FDG-6-phosphate, which cannot be further metabolized, trapping it within cells .

- Inflammation and Infection : FDG is also used in assessing inflammatory responses and infections due to its uptake by activated immune cells. This application has implications for diagnosing conditions such as sarcoidosis and infectious diseases .

Data Tables

| Application Area | Specific Use | Impact on Diagnosis |

|---|---|---|

| Oncology | Tumor imaging | Early detection and treatment monitoring |

| Cardiology | Myocardial viability assessment | Improved treatment planning |

| Neurology | Alzheimer's diagnosis | Enhanced understanding of disease progression |

| Inflammation | Assessment of inflammatory diseases | Better management of chronic conditions |

Mechanism of Action

The mechanism of action of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Deoxy-2-fluoro-D-glucose (FDG)

Structural Differences :

- FDG lacks acetyl groups, making it directly available for cellular uptake and phosphorylation.

- Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose requires enzymatic deacetylation to release the active form.

Metabolic Pathways :

Research Findings :

4-O-(α-D-Glucopyranosyl)-2-deoxy-2-fluoro-D-glucopyranose (F-maltose)

Structural Differences :

- F-maltose is a fluorinated disaccharide with an α-1,4 glycosidic linkage, contrasting with the monosaccharide structure of the acetylated glucose derivative.

Metabolic Pathways :

Research Findings :

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside

Structural Differences :

- Features a mannose configuration (C2 axial fluorine) instead of glucose (C2 equatorial fluorine).

Metabolic Pathways :

- Acetyl groups enhance stability against endogenous esterases compared to non-acetylated mannose analogs .

Research Findings :

- Demonstrates selective binding to mannose-specific lectins in vitro, with IC₅₀ values 10-fold lower than glucose-based analogs .

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl fluoride

Structural Differences :

- Contains a phthalimido group at C2 instead of fluorine, introducing steric bulk and altering electronic properties.

Metabolic Pathways :

Research Findings :

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-trifluoroacetamido-D-glucopyranose

Structural Differences :

- Trifluoroacetamido group at C2 replaces fluorine, increasing hydrophobicity.

Metabolic Pathways :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Metabolic and Research Insights

Biological Activity

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose (F2-Tri-O-Acetyl-FDG) is a fluorinated derivative of glucose that exhibits significant biological activity, particularly in the context of glucose metabolism and medical imaging. This compound is notable for its structural similarity to glucose and its application in positron emission tomography (PET) imaging, where it serves as a tracer for metabolic activity in various tissues.

Chemical Structure and Properties

The molecular formula of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is C₁₂H₁₆F₂O₇. It features two fluorine atoms at the 2-deoxy position and three acetyl groups at the 3, 4, and 6 positions. This unique structure allows it to mimic glucose while providing distinct biochemical properties useful in research and clinical applications.

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose functions primarily through its uptake by cells via glucose transporters (GLUTs). Once inside the cell, it undergoes phosphorylation by hexokinase to form a phosphorylated analog that cannot be further metabolized. This characteristic leads to its accumulation within cells, making it an effective tracer for imaging techniques like PET.

Key Mechanisms:

- Inhibition of Glycolysis: Similar to 2-deoxy-D-glucose (2-DG), F2-Tri-O-Acetyl-FDG inhibits glycolysis by competing with glucose for uptake and phosphorylation.

- Cellular Uptake: The uptake is enhanced in tumor cells and activated immune cells due to their higher glycolytic rates compared to normal cells .

Biological Activity and Applications

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose has been extensively studied for its biological activity in various contexts:

- Cancer Imaging: Its primary application is in PET imaging for cancer diagnosis. Tumor cells exhibit increased uptake of this compound due to their elevated glycolytic activity.

- Metabolic Studies: Researchers use F2-Tri-O-Acetyl-FDG to assess metabolic pathways in various tissues, providing insights into conditions such as inflammation and cancer metabolism.

- Research on Glycolysis Inhibition: Studies have shown that fluorinated derivatives like F2-Tri-O-Acetyl-FDG can effectively inhibit glycolysis in cancer cells, making them potential candidates for therapeutic interventions .

Synthesis and Yield

The synthesis of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose can be achieved through several methods:

- Electrophilic Fluorination: A common synthesis method involves the reaction of 3,4,6-tri-O-acetyl-D-glucal with fluorine gas or fluorinated reagents under controlled conditions. The typical radiochemical yield ranges from 8% to 24% depending on synthesis parameters .

Comparative Analysis with Other Compounds

Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose shares similarities with other fluorinated sugars. Below is a comparative table highlighting key differences:

| Compound | Uptake Mechanism | Glycolysis Inhibition | Clinical Applications |

|---|---|---|---|

| Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose | GLUT-mediated uptake | High | PET imaging for cancer |

| 2-Deoxy-D-glucose (2-DG) | GLUT-mediated uptake | Moderate | Cancer therapy |

| 2-Fluoro-2-deoxy-D-glucose (FDG) | GLUT-mediated uptake | High | PET imaging and cancer diagnostics |

Case Studies

Recent studies have demonstrated the efficacy of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose in various experimental settings:

- Tumor Metabolism Assessment: In a study involving glioblastoma multiforme (GBM) models, F2-Tri-O-Acetyl-FDG was shown to effectively differentiate between tumor and normal tissue based on metabolic activity assessed through PET imaging .

- Inflammatory Conditions: The compound has also been utilized to evaluate metabolic changes in inflammatory diseases where increased glycolytic activity is observed.

Q & A

Q. Table 1. Key Reaction Parameters for Fluorination Optimization

| Parameter | Optimal Range | Impact on Yield/Byproducts |

|---|---|---|

| K-222 Concentration | 5–10 mg/mL | Enhances fluoride solubility |

| Temperature | 80–100°C | Balances kinetics/stability |

| Reaction Time | 10–15 min | Minimizes hydrolysis |

| Precursor Purity | >98% (HPLC) | Reduces competing side reactions |

Q. Table 2. Analytical Techniques for Structural Validation

| Technique | Application | Example Data |

|---|---|---|

| NMR | Confirms fluorine position | δ -200 to -220 ppm (CF ref) |

| HRMS | Verifies molecular formula | m/z 437.37 [M+Na] |

| Chiral HPLC | Separates α/β anomers | Retention times: α=8.2 min, β=9.5 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.